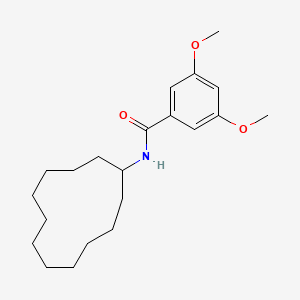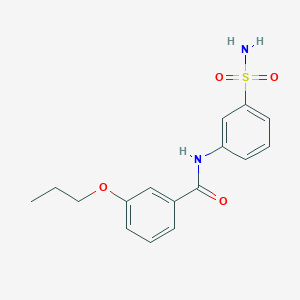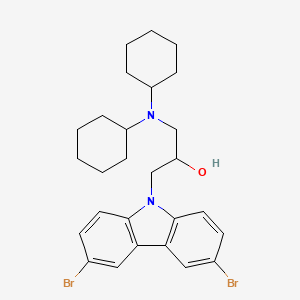![molecular formula C18H26ClNO5 B4906796 1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4906796.png)
1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid is a chemical compound that combines the structural features of a piperidine ring and a phenoxy group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the oxalic acid moiety further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine typically involves the reaction of 2-chloro-4-methylphenol with 1,4-dibromobutane to form the intermediate 4-(2-chloro-4-methylphenoxy)butane. This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The final step involves the formation of the oxalic acid salt by reacting the piperidine derivative with oxalic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets. The oxalic acid moiety can facilitate the formation of hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
4-(2-Chloro-4-methylphenoxy)butyric acid: Shares the phenoxy and butyl groups but lacks the piperidine ring.
2-Chloro-4-methylphenoxyacetic acid: Similar phenoxy group but different side chain.
1-(2-Chloro-4-methylphenoxy)ethylpiperidine: Similar structure but different alkyl chain length.
Uniqueness: 1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid is unique due to the combination of the piperidine ring and the phenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-chloro-4-methylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-7-8-16(15(17)13-14)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFJPOLNGJMALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4906720.png)
![3-chloro-5-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4906723.png)
![5-[[3-Iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4906731.png)
![2-[4-(4-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4906738.png)
![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE](/img/structure/B4906750.png)

![4-[5-[(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzenesulfonamide](/img/structure/B4906762.png)
![1-ethoxy-3-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B4906763.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4906784.png)


![Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate](/img/structure/B4906804.png)
![7-[(3-bromophenyl)methyl]-8-(cyclopentylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4906809.png)
